molecular formula C18H19Cl2NO4S B264996 2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B264996
M. Wt: 416.3 g/mol
InChI Key: ILBDXVBECZEWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, 2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and physiological effects:
2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has a number of advantages for use in laboratory experiments. It is widely available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. 2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can have off-target effects, and its use can lead to the development of drug resistance.

Future Directions

There are a number of future directions for research on 2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of research is the development of new drugs that target the same pathways as 2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline but with improved specificity and reduced side effects. Finally, there is a need for further research into the long-term effects of 2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline use, particularly in relation to its potential for the development of drug resistance.

Synthesis Methods

2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can be synthesized by the reaction of 2,6-dichloroaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with 2,3-dimethoxytoluene to yield 2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its anti-inflammatory and analgesic properties. It has been used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has also been used for the treatment of acute pain, such as postoperative pain and dental pain.

properties

Product Name

2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C18H19Cl2NO4S

Molecular Weight

416.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)sulfonyl-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C18H19Cl2NO4S/c1-11-14-10-18(25-3)17(24-2)8-12(14)6-7-21(11)26(22,23)13-4-5-15(19)16(20)9-13/h4-5,8-11H,6-7H2,1-3H3

InChI Key

ILBDXVBECZEWII-UHFFFAOYSA-N

SMILES

CC1C2=CC(=C(C=C2CCN1S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OC)OC

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OC)OC

Origin of Product

United States

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